molecular formula C16H16ClN3O B14950676 N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B14950676
M. Wt: 301.77 g/mol
InChI Key: RYMRSISJMRJSKS-VXLYETTFSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group and the 4-methylphenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H16ClN3O/c1-12-6-8-14(9-7-12)18-11-16(21)20-19-10-13-4-2-3-5-15(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

RYMRSISJMRJSKS-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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